molecular formula C11H18O B14724037 3-Methylcamphor

3-Methylcamphor

Cat. No.: B14724037
M. Wt: 166.26 g/mol
InChI Key: IJUHVSZPOHPVLE-UHFFFAOYSA-N
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Description

3-Methylcamphor: is an organic compound with the molecular formula C11H18O . It is a derivative of camphor, characterized by the presence of a methyl group at the third carbon position. The compound is also known by its IUPAC name, 1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one . It is a bicyclic ketone with a distinct camphor-like odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcamphor can be synthesized through the methylation of camphor. The process involves the treatment of camphor with lithium diisopropylamide (LDA) followed by methyl iodide. This reaction typically occurs in tetrahydrofuran (THF) at low temperatures (around 0°C). The product is a mixture of 3-exo-methylcamphor and 3-endo-methylcamphor, which can be separated and purified through further chemical treatments .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcamphor undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products:

Scientific Research Applications

3-Methylcamphor has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcamphor involves its interaction with various molecular targets. It is known to activate and desensitize the transient receptor potential vanilloid subtype 1 (TRPV1) channel, which is involved in nociception and thermosensation. This activation leads to an increase in intracellular calcium levels, contributing to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

    Camphor: A naturally occurring compound with similar structure but without the methyl group at the third position.

    Borneol: Another bicyclic monoterpene with a hydroxyl group instead of a ketone.

    Isoborneol: An isomer of borneol with a different arrangement of atoms.

Uniqueness: 3-Methylcamphor is unique due to its specific methylation at the third carbon, which imparts distinct chemical and physical properties. This modification affects its reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1,3,7,7-tetramethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H18O/c1-7-8-5-6-11(4,9(7)12)10(8,2)3/h7-8H,5-6H2,1-4H3

InChI Key

IJUHVSZPOHPVLE-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C1=O)(C2(C)C)C

Origin of Product

United States

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